molecular formula C24H32N2O4S B2366645 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide CAS No. 922132-72-7

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide

Cat. No.: B2366645
CAS No.: 922132-72-7
M. Wt: 444.59
InChI Key: SNPCAFAOTVSORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O4S and its molecular weight is 444.59. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Synthesis

One of the key applications in scientific research involving compounds related to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide is in multicomponent synthesis. A study by Shaabani et al. (2010) explored a novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides to synthesize tetrahydrobenzo[b][1,4]oxazepine derivatives. This approach yielded good to excellent results at ambient temperature Shaabani et al., 2010.

Heterocyclic Hybrid Synthesis

Another research application is in the synthesis of heterocyclic hybrids. Almansour et al. (2016) reported the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which involved N-alkylated benzimidazole 2-carboxaldehyde Almansour et al., 2016.

Novel Polycyclic Systems

Research by Ukhin et al. (2011) presented a new polycyclic system containing the 1,4-benzodiazepine and isoindolinone fragments. This involved the dehydration of specific compounds leading to a novel fused pentacyclic system Ukhin et al., 2011.

Carbonic Anhydrase Inhibitors

Sapegin et al. (2018) explored the synthesis of [1,4]oxazepine-based primary sulfonamides as carbonic anhydrase inhibitors. Their research highlighted the dual role of the primary sulfonamide functionality in enabling ring construction and acting as an enzyme inhibitor Sapegin et al., 2018.

Eco-friendly Synthesis Approaches

Babazadeh et al. (2016) demonstrated an eco-friendly synthesis of benzoxazepine and malonamide derivatives. They utilized a special, efficient, and reusable catalytic system in aqueous media at room temperature Babazadeh et al., 2016.

Rare Heterocyclic System Construction

The construction of rare heterocyclic systems was investigated by Sapegin et al. (2012), who achieved the synthesis of pyrazolo-fused dibenzo[b,f][1,4]oxazepines through a tandem aromatic nucleophilic substitution Sapegin et al., 2012.

Photophysical Properties Studies

Petrovskii et al. (2017) synthesized and studied the photophysical properties of a unique representative of pyrrole-fused dibenzo[b,f][1,4]oxazepines, which exhibited strong blue emission Petrovskii et al., 2017.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-6-7-18-8-11-20(12-9-18)31(28,29)25-19-10-13-22-21(14-19)26(15-17(2)3)23(27)24(4,5)16-30-22/h8-14,17,25H,6-7,15-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPCAFAOTVSORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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